
Ethyl indole-3-carboxylate
Overview
Description
Ethyl indole-3-carboxylate is an organic compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is of significant interest due to its diverse applications in organic synthesis, medicinal chemistry, and biological research. It is commonly used as a building block for the synthesis of various biologically active molecules and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl indole-3-carboxylate can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ethyl pyruvate under acidic conditions to form the indole ring . Another method involves the palladium-catalyzed Larock indole synthesis, which uses a palladium catalyst to facilitate the cyclization of o-iodoaniline with an alkyne .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs scalable and cost-effective methods. One such method is the palladium-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction, which provides high yields and purity . The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into indole-3-carbinol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are commonly employed.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-carbinol derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Antimicrobial Activity
EIC and its derivatives have been studied for their antimicrobial properties. Research indicates that indole derivatives can inhibit the growth of various pathogenic microorganisms, making them potential candidates for developing new antibiotics. For instance, a study highlighted the synthesis of indole derivatives that exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Cancer Treatment
Indole derivatives, including EIC, have been investigated for their anticancer properties. EIC has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that EIC could induce apoptosis in cancer cell lines, suggesting its role as a lead compound for anticancer drug development .
Plant Growth Regulation
EIC has been evaluated for its herbicidal activity due to its structural similarity to auxins, which are crucial plant hormones. Compounds derived from EIC have been synthesized and tested as auxin receptor antagonists, showing promising results in inhibiting weed growth while promoting crop health . The herbicidal activity was quantified, demonstrating inhibition rates ranging from 60% to 97% against various weed species .
Gut Health and Microbiota Modulation
Recent studies have explored the role of indole-3-carboxylate (a derivative of EIC) in modulating gut microbiota. Research indicates that these compounds can enhance intestinal health by improving mucosal integrity and modulating immune responses in animal models . This suggests potential applications in developing dietary supplements aimed at improving gut health.
Organic Electronics
EIC has been explored as a building block for organic semiconductors due to its electron-rich indole structure. Research has shown that incorporating EIC into polymer matrices can enhance the electrical conductivity and stability of organic electronic devices . This application is particularly relevant in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Dye Sensitizers
The optical properties of EIC make it suitable for use as a dye sensitizer in solar cells. Studies indicate that indole-based dyes can improve light absorption efficiency in dye-sensitized solar cells (DSSCs), contributing to advancements in renewable energy technologies .
Case Studies
Mechanism of Action
The mechanism of action of ethyl indole-3-carboxylate and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives inhibit enzymes such as human 5-lipoxygenase, which plays a role in inflammatory processes . Others may act as ligands for glycine receptors, modulating neurotransmission . The specific mechanism depends on the functional groups present on the indole ring and their interactions with biological targets .
Comparison with Similar Compounds
Ethyl indole-3-carboxylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.
Uniqueness: this compound is unique due to its versatility in synthetic chemistry and its potential for modification to produce a wide range of biologically active compounds. Its ethyl ester group provides a handle for further functionalization, making it a valuable intermediate in organic synthesis .
Biological Activity
Ethyl indole-3-carboxylate (EIC) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides an in-depth exploration of its biological activity, highlighting key findings from diverse studies, including its effects on immune responses, anti-inflammatory properties, and potential applications in medicine.
This compound has the molecular formula and is characterized by the following structural features:
- SMILES : CCOC(=O)c1c[nH]c2ccccc12
- InChI Key : XOUHVMVYFOXTMN-UHFFFAOYSA-N
These properties position EIC as a versatile compound in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.
1. Immune Modulation
Research indicates that EIC may influence immune responses through several mechanisms:
- Gut Microbiota Interaction : EIC and its derivatives have been shown to enhance intestinal barrier integrity and modulate immune responses. For instance, indole-3-carboxylate (ICOOH), a derivative of EIC, increased the expression of tight junction proteins and reduced pro-inflammatory cytokines in vitro, suggesting a beneficial role in maintaining gut health and preventing inflammation .
- Aryl Hydrocarbon Receptor (AhR) Activation : EIC derivatives can activate AhR signaling pathways, which are crucial for regulating immune responses and maintaining homeostasis in the gut . This activation could lead to enhanced resilience against infections and inflammatory diseases.
2. Anti-Inflammatory Properties
EIC exhibits significant anti-inflammatory activity. In studies involving chicken macrophage cells, treatment with ICOOH resulted in decreased levels of IL-1β and IL-8, which are key pro-inflammatory cytokines . This suggests that EIC may serve as an effective postbiotic agent to mitigate inflammation.
Study 1: Effects on Intestinal Health
A study conducted on broiler chickens demonstrated that dietary supplementation with ICOOH improved growth performance and intestinal immunity when challenged with Eimeria maxima, a common pathogen in poultry . The findings indicated that ICOOH not only enhanced body weight gain but also improved jejunal integrity by modulating cytokine expression and promoting nutrient transporter activity.
Study 2: Antitumor Activity
Another significant area of research focuses on the antitumor properties of this compound derivatives. Ethyl 6-bromo-1H-indole-3-carboxylate, a related compound, was isolated from marine sources and exhibited notable anti-tumor activity . This highlights the potential for EIC derivatives in cancer therapeutics.
Comparative Analysis of Biological Activities
Property | This compound | Indole-3-Carboxylate (ICOOH) | Ethyl 6-Bromo-1H-Indole-3-Carboxylate |
---|---|---|---|
Immune Modulation | Moderate | High | Moderate |
Anti-inflammatory Effects | Moderate | High | Low |
Antitumor Activity | Low | Low | High |
Gut Health Improvement | Moderate | High | N/A |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl indole-3-carboxylate and its substituted derivatives in laboratory settings?
this compound derivatives are synthesized via nucleophilic substitution reactions at the indole N1 position. For example, reactions with alkyl halides (e.g., 1,5-diiodopentane or 1-bromo-5-fluoropentane) under alkaline conditions (using potassium tert-butoxide) yield N1-alkylated products. Post-synthesis, structural confirmation is achieved through 1H-NMR, 13C-NMR, COSY, and HSQC, while purity is assessed via reversed-phase HPLC-DAD and LC-HRMS .
Q. Which analytical techniques are recommended for assessing the purity and structural integrity of this compound?
Reversed-phase HPLC-DAD with a C8 column (water/acetonitrile gradient containing 0.1% TFA) is used for purity analysis. LC-HRMS in positive ion mode (10% acetonitrile with 0.3% formic acid) provides accurate mass and fragmentation patterns (MS² spectra), enabling detection limits as low as 300 ng/mL. These methods are critical for validating synthetic yields and identifying byproducts .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
2D NMR techniques, such as COSY and HSQC, clarify proton-carbon correlations and resolve overlapping signals. For example, the ester carbonyl (δ ~165–170 ppm in 13C-NMR) and indole C3 (δ ~110–120 ppm) are key diagnostic peaks. Integration of HSQC data confirms substituent positions and alkyl chain connectivity .
Q. What are common impurities in this compound synthesis, and how are they identified?
Alkaline hydrolysis during synthesis can generate carboxylic acid byproducts (e.g., indole-3-carboxylic acid). These impurities are detected via HPLC retention time shifts (e.g., 18–22 min vs. 25–28 min for esters) and confirmed by LC-HRMS (m/z 145 for the hydrolyzed product vs. m/z 189 for the parent ester) .
Advanced Research Questions
Q. What computational strategies predict the nonlinear optical (NLO) properties of this compound derivatives?
Density functional theory (DFT) with long-range corrected functionals (e.g., CAM-B3LYP/6-31+G(d)) models hyperpolarizabilities. Solvent effects are incorporated via the IEFPCM method. For ethyl 6-nitro-1H-indole-3-carboxylate, CAM-B3LYP predicts β and γ values of 15.7 × 10⁻³⁰ esu and 3.8 × 10⁻³⁶ esu, respectively, indicating strong second/third-order NLO responses .
Q. How does this compound participate in enzyme-mediated transesterification processes?
In human liver microsomes (HLMs), carboxylesterases catalyze NADPH-dependent transesterification of this compound with alcohols. Kinetic studies using BNPP (bis-p-nitrophenylphosphate) as an inhibitor confirm enzyme involvement. Reaction progress is monitored via LC-HRMS, tracking ester hydrolysis (m/z 189 → 145) and transesterified products (e.g., m/z 275 for pentyl derivatives) .
Q. What structural features of this compound derivatives enhance GABA_A receptor modulation?
Substituents at the indole 1-position (e.g., nitro groups) and ester flexibility improve receptor binding. For example, ethyl 4-(methoxymethyl)-6-nitro-β-carboline-3-carboxylate (Compound 15) exhibits EC50 = 1.2 μM in GABA_A receptor assays due to hydrophobic interactions at the benzodiazepine site. Photolabile derivatives enable light-activated neuroinhibition in vivo .
Q. How do vibrational spectroscopy and DFT calculations correlate for this compound derivatives?
Experimental FT-IR and FT-Raman spectra are compared with DFT-calculated vibrational modes (B3LYP/6-31+G(d)). Key bands include ester C=O stretching (1700–1750 cm⁻¹) and indole N-H bending (1550–1600 cm⁻¹). Potential energy distribution (PED) analysis assigns 85–90% of vibrational energy to these modes, validating computational models .
Properties
IUPAC Name |
ethyl 1H-indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)9-7-12-10-6-4-3-5-8(9)10/h3-7,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUHVMVYFOXTMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289769 | |
Record name | Ethyl indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
776-41-0 | |
Record name | 1H-Indole-3-carboxylic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=776-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 63796 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 776-41-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63796 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70289769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl Indole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethyl indole-3-carboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEW9VF3T3M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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